
Compstatin 40
説明
AMY-101は、補体の主要な成分であるC3の阻害剤として知られているコンスタチンの環状ペプチド類似体です。 この化合物は、特に全身性高炎症を伴う重症COVID-19肺炎モデルにおいて、有望な抗炎症作用を示しています . AMY-101の分子式はC83H117N23O18S2であり、分子量は1789.11です .
準備方法
AMY-101は、一連のペプチドカップリング反応によって合成されます。合成経路には、アミノ酸間のペプチド結合の形成とそれに続く環化による環状構造の形成が含まれます。 反応条件には、通常、N,N’-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬の使用が含まれ、反応はジメチルホルムアミドなどの溶媒中で行われます . 工業生産方法には、反応条件を精密に制御し、目的とする生成物を高収率で得ることができる自動ペプチド合成機を使用した大規模ペプチド合成が含まれます .
化学反応の分析
AMY-101は、合成中に主にペプチド結合形成と環化反応を起こします。標準的な条件下では、酸化、還元、または置換反応を起こすことは通常ありません。 これらの反応から生成される主な生成物は、AMY-101の環状ペプチド構造です .
科学研究への応用
AMY-101は、幅広い科学研究への応用があります。化学分野では、ペプチド合成と環化反応を研究するためのモデル化合物として使用されます。 生物学および医学分野では、AMY-101は、重症COVID-19肺炎、歯周炎、歯肉炎などの補体媒介性疾患における潜在的な治療効果について研究されています . これらの疾患において、炎症を軽減し、臨床転帰を改善する有望な結果が得られています . 産業分野では、AMY-101は、新しい抗炎症薬の開発と補体系の研究ツールとして使用されます .
科学的研究の応用
Autoimmune Disorders
Cp40 has shown promise in treating autoimmune conditions by inhibiting complement-mediated damage. In studies involving autoimmune hemolytic anemia (AIHA), Cp40 effectively prevented complement-mediated hemolysis of red blood cells opsonized with patient sera. This suggests that Cp40 could serve as a therapeutic agent in managing AIHA and similar disorders .
Transplantation
In kidney transplantation models, Cp40 has been demonstrated to prolong allograft survival by preventing acute antibody-mediated rejection. It reduces C3 deposition on graft tissues and attenuates immune cell activation. These findings indicate its potential as a therapeutic strategy to enhance transplant outcomes in sensitized patients .
Periodontal Disease
Recent research has explored the application of Cp40 in periodontal disease management. Due to its ability to modulate inflammatory responses, Cp40 may help reduce tissue destruction associated with periodontitis by inhibiting complement activation at the site of inflammation .
Acute Respiratory Distress Syndrome (ARDS)
This compound is currently being investigated for its efficacy in ARDS, particularly in the context of COVID-19. By targeting complement activation, it may mitigate lung injury and improve clinical outcomes in affected patients .
Case Study: Autoimmune Hemolytic Anemia
In a controlled study involving patients with AIHA, Cp40 was administered to evaluate its effects on complement deposition and red blood cell survival. Results indicated significant inhibition of C3b deposition on red blood cells and reduced hemolysis compared to control treatments . This study highlights Cp40's potential as a targeted therapy for managing autoimmune hemolytic conditions.
Case Study: Kidney Transplantation
A non-human primate model demonstrated that repeated dosing of Cp40 could achieve sustained C3 inhibition, leading to improved graft survival rates in sensitized recipients. The study reported reduced immune cell activation and prolonged allograft function, suggesting that Cp40 could be an effective adjunct therapy in transplantation protocols .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Autoimmune Disorders | Inhibits complement-mediated damage | Effective in preventing hemolysis in AIHA models |
Transplantation | Prevents acute antibody-mediated rejection | Prolongs allograft survival in sensitized models |
Periodontal Disease | Modulates inflammatory responses | Potential to reduce tissue destruction |
Acute Respiratory Distress Syndrome | Mitigates lung injury through complement inhibition | Under investigation for COVID-19-related ARDS |
作用機序
AMY-101は、補体の主要な成分であるC3を阻害することによって作用を発揮します。この阻害は、免疫応答の重要な部分である補体カスケードの活性化を防ぎます。 C3をブロックすることにより、AMY-101は炎症を軽減し、過剰な補体活性化によって引き起こされる組織損傷を防ぎます . AMY-101の分子標的は、C3タンパク質とその活性化産物(C3aやC3bなど)です .
類似化合物との比較
生物活性
Compstatin 40 (Cp40) is a second-generation analog of the original compstatin peptide, designed to inhibit complement activation by targeting the central component C3. This cyclic peptide, consisting of 14 amino acids, has shown significant promise in various therapeutic applications, particularly in conditions characterized by complement dysregulation, such as C3 glomerulopathy (C3G) and autoimmune hemolytic anemia (AIHA). This article reviews the biological activity of Cp40, detailing its mechanisms of action, efficacy in clinical studies, and potential applications.
Cp40 operates by binding selectively to C3 and C3b, thereby preventing their conversion into active components that mediate complement activation. The binding affinity of Cp40 for human C3 is approximately 6,000 times greater than that of its predecessor compstatin, which enhances its inhibitory potency and extends its in vivo half-life to about 12 hours after a single intravenous injection .
The structural studies indicate that Cp40 binds to the MG4/MG5 region of C3, inhibiting the formation of C3 convertases and preventing the downstream effects of complement activation such as opsonization and membrane attack complex (MAC) formation . This mechanism is crucial in diseases where uncontrolled complement activation leads to tissue damage.
C3 Glomerulopathy
C3G encompasses a spectrum of rare renal diseases caused by dysregulation of the alternative complement pathway. In vitro studies demonstrated that Cp40 effectively inhibits complement-mediated lysis of sheep erythrocytes in sera from C3G patients. It also prevents dysregulation caused by patient-derived autoantibodies targeting C3 and C5 convertases .
Table 1: In Vitro Efficacy of Cp40 in C3G Models
Study | Assay Type | Outcome |
---|---|---|
Qu et al. (2015) | Hemolytic assay | Prevented lysis in patient sera |
Maekawa et al. (2014) | Complement activation assay | Inhibited dysregulation induced by autoantibodies |
Risitano et al. (2014) | Cell lysis assay | Reduced complement-mediated cell damage |
Autoimmune Hemolytic Anemia
In AIHA models, Cp40 has been shown to prevent C3b deposition on red blood cells opsonized with sera from patients with positive direct antiglobulin tests (DAT). This suggests its potential to block both extra- and intravascular hemolysis .
Table 2: Effects of Cp40 in AIHA Studies
Study | Assay Type | Outcome |
---|---|---|
Recent Study (2020) | RBC opsonization assay | Prevented MAC formation |
Comparative Study | In vivo model | Reduced hemolysis rates |
Structural Insights and Development
Recent structure-activity relationship (SAR) studies have elucidated key determinants for Cp40's binding affinity and selectivity. The incorporation of specific amino acid modifications has further enhanced its solubility and binding characteristics . For instance, PEGylation strategies have been employed to improve plasma residence time while maintaining inhibitory activity against complement pathways.
Case Studies and Clinical Applications
Cp40 has undergone evaluation in several clinical contexts:
- Kidney Transplantation : In non-human primate models, Cp40 demonstrated a capacity to prevent acute antibody-mediated rejection by reducing C3 deposition on grafts and attenuating immune cell activation .
- Chronic Dosing Regimens : Studies have shown that repeated subcutaneous dosing can achieve sustained pharmacological effects, indicating its feasibility for chronic treatment applications .
特性
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGYEMSJUFFHT-UWABRSFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H117N23O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1789.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427001-89-5 | |
Record name | AMY-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMY-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。